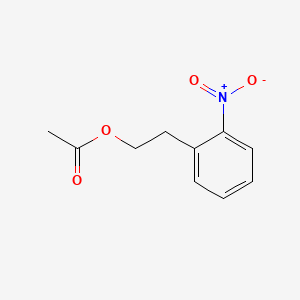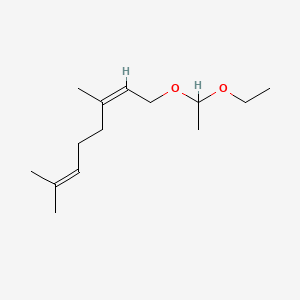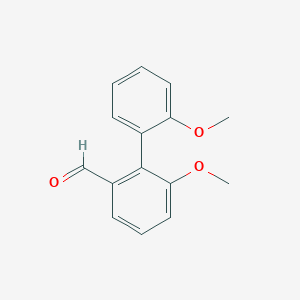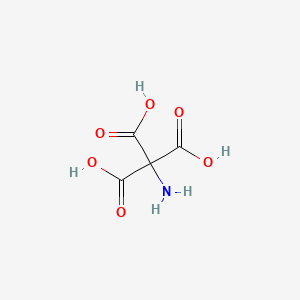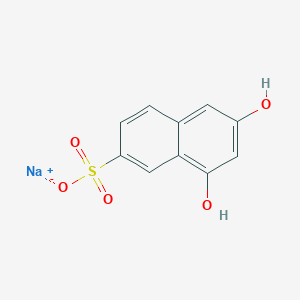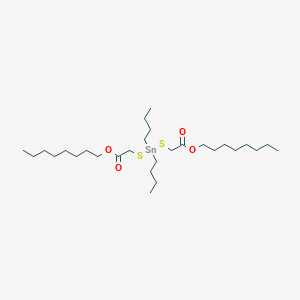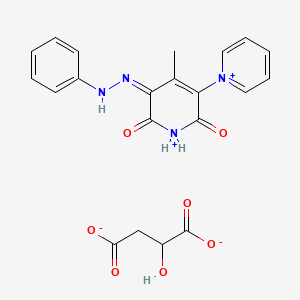
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione involves several steps. One common method includes the aldol condensation reaction, which is performed using density functional theory (DFT) computational methods to model the synthesis . The reaction conditions typically involve polarizable continuum cavity environments such as water or ethanol. The synthesis can be adjusted to obtain specific configurations of the product by altering the reaction temperature and other conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is not fully understood. it is believed to act by interacting with specific molecular targets and pathways. The compound may reduce intermolecular forces between polymer chains, increasing flexibility and softness.
Comparison with Similar Compounds
Similar compounds to 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione include:
2,3-dihydroxybutanedioate: A tartaric acid anion with similar structural features.
Dioctyl 2-hydroxybutanedioate: Used as a plasticizer and lubricant in various applications.
Hydroxybutanedioic acid: A naturally occurring dicarboxylic acid found in fruits and used in food and beverage industries.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
68214-59-5 |
|---|---|
Molecular Formula |
C21H20N4O7 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C17H14N4O2.C4H6O5/c1-12-14(20-19-13-8-4-2-5-9-13)16(22)18-17(23)15(12)21-10-6-3-7-11-21;5-2(4(8)9)1-3(6)7/h2-11H,1H3,(H-,18,19,22,23);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
SRVTVXCADDRHGS-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


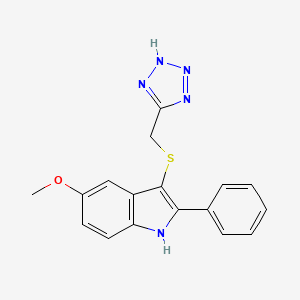
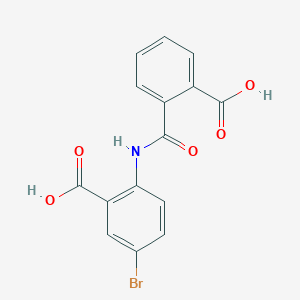
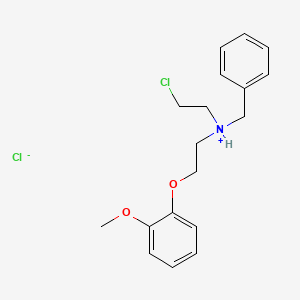
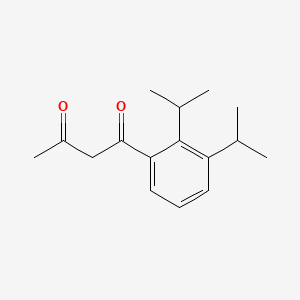
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
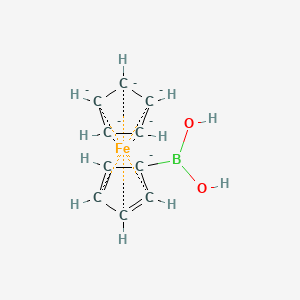
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
